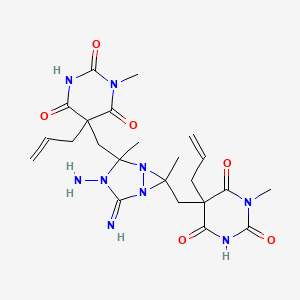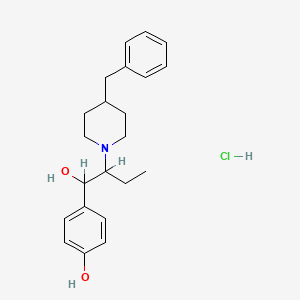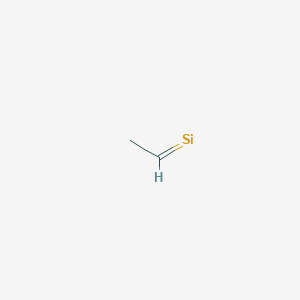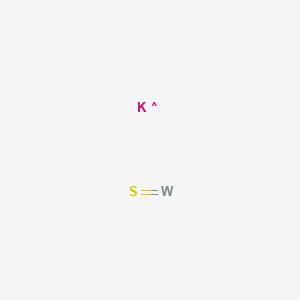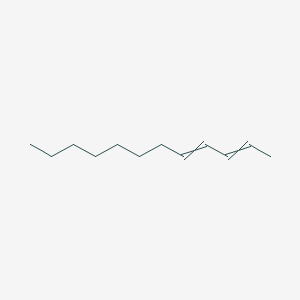
8,10-Dodecadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,10-Dodecadiene is an organic compound with the molecular formula C₁₂H₂₂. It is a diene, meaning it contains two double bonds within its carbon chain. This compound is known for its role as a sex pheromone in certain insect species, particularly in lepidopterous insects. The presence of conjugated double bonds in its structure makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
8,10-Dodecadiene can be synthesized through several methods. One common approach involves the Wittig reaction, which is a chemical reaction used to convert aldehydes or ketones into alkenes. In this case, the reaction between a 2-alkenal and a phosphorane with an appropriate carbon chain yields a mixture of isomers . Another method involves the hydroboration of a 2-alkynal followed by stereoselective reduction of the triple bond to a double bond using di-cyclohexylborane .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Wittig reactions due to their efficiency and the ability to produce high yields. The reaction conditions are carefully controlled to ensure the desired isomer is obtained. Chromatographic techniques, such as silica gel column chromatography impregnated with silver nitrate, are used to separate and purify the isomers .
Análisis De Reacciones Químicas
Types of Reactions
8,10-Dodecadiene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and ozone.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include hydrogen gas in the presence of a catalyst.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation is a common substitution reaction for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution or ozone in a controlled environment.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: The major products are typically epoxides or diols.
Reduction: The major product is the corresponding alkane.
Substitution: The major products are halogenated alkenes.
Aplicaciones Científicas De Investigación
8,10-Dodecadiene has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of conjugated dienes in various chemical reactions.
Biology: It serves as a sex pheromone in certain insect species, making it useful in studies related to insect behavior and pest control.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of 8,10-Dodecadiene as a sex pheromone involves its interaction with specific receptors in the olfactory system of insects. The compound binds to these receptors, triggering a series of molecular events that lead to behavioral changes in the insects, such as attraction or mating behavior. The exact molecular targets and pathways involved are still under investigation, but it is known that the compound’s structure plays a crucial role in its activity .
Comparación Con Compuestos Similares
8,10-Dodecadiene can be compared with other similar compounds, such as:
8,10-Dodecadien-1-ol: This compound has a similar structure but contains an alcohol group, making it more polar and reactive in certain chemical reactions.
8,10-Dodecadien-1-yl acetate: This compound is an ester and is used as a pheromone in different insect species.
Uniqueness
The uniqueness of this compound lies in its specific role as a sex pheromone and its conjugated double bond structure, which makes it a valuable compound for various chemical and biological studies.
Propiedades
Número CAS |
35280-32-1 |
|---|---|
Fórmula molecular |
C12H22 |
Peso molecular |
166.30 g/mol |
Nombre IUPAC |
dodeca-2,4-diene |
InChI |
InChI=1S/C12H22/c1-3-5-7-9-11-12-10-8-6-4-2/h3,5,7,9H,4,6,8,10-12H2,1-2H3 |
Clave InChI |
NJMCFBIRFRIKSQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC=CC=CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



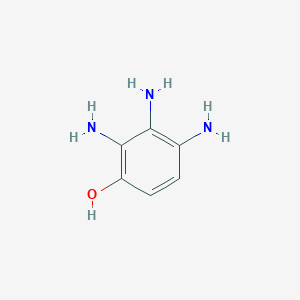


![1-[4-[(E)-3-(6-methoxyquinolin-4-yl)prop-2-enyl]piperidin-1-yl]ethanone](/img/structure/B14678734.png)
